![molecular formula C14H19BrN2O3S B1293432 Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate CAS No. 1017782-71-6](/img/structure/B1293432.png)
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions, starting from different substituted piperazines or piperidines. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods often involve the use of catalysts, ligands, and specific reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using a modified Bruylants approach, which provided insights into its pharmacologically useful core . The X-ray diffraction data often reveal the crystalline system, space group, and unit cell parameters, as well as intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives are synthesized to serve as intermediates for further chemical reactions. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib . These intermediates can undergo various chemical transformations, including acylation, sulfonation, substitution, and amination, to yield compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis . The crystal structures provide additional information on bond lengths, angles, and molecular conformations . Computational methods like density functional theory (DFT) are used to optimize molecular structures and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which help in understanding the reactivity and stability of the compounds .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGGMJYQYBZNAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146652 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate | |
CAS RN |
1017782-71-6 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.